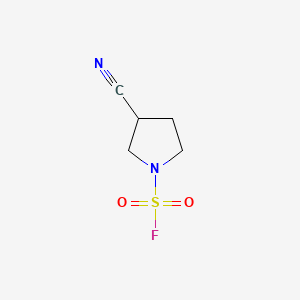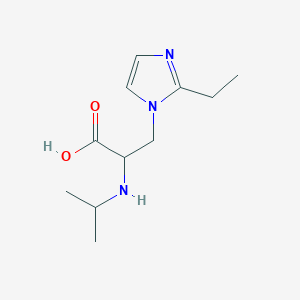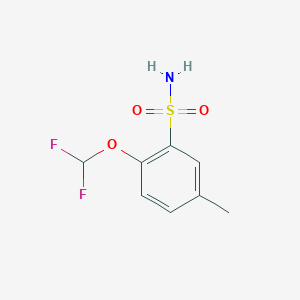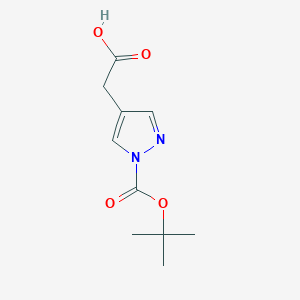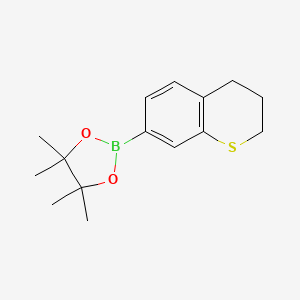
4,4,5,5-Tetramethyl-2-(thiochroman-7-yl)-1,3,2-dioxaborolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,4-dihydro-2H-1-benzothiopyran-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a complex organic compound that features a benzothiopyran ring system fused with a dioxaborolane moiety
Méthodes De Préparation
The synthesis of 2-(3,4-dihydro-2H-1-benzothiopyran-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the formation of the benzothiopyran ring followed by the introduction of the dioxaborolane group. The reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow techniques and optimizing reaction parameters to achieve cost-effective and efficient synthesis.
Analyse Des Réactions Chimiques
2-(3,4-dihydro-2H-1-benzothiopyran-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzothiopyran ring to its fully saturated form.
Substitution: The dioxaborolane group can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and palladium catalysts for cross-coupling reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-(3,4-dihydro-2H-1-benzothiopyran-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the construction of more complex molecules.
Biology: The compound’s structural features make it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design and development.
Industry: It is used in the development of advanced materials, including polymers and electronic devices, due to its unique electronic properties.
Mécanisme D'action
The mechanism by which 2-(3,4-dihydro-2H-1-benzothiopyran-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects involves interactions with specific molecular targets. The benzothiopyran ring can interact with biological macromolecules, while the dioxaborolane group can participate in reversible covalent bonding with nucleophiles. These interactions can modulate various biochemical pathways, making the compound a valuable tool in chemical biology and medicinal chemistry research.
Comparaison Avec Des Composés Similaires
Similar compounds to 2-(3,4-dihydro-2H-1-benzothiopyran-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane include:
2-(3,4-dihydro-2H-1-benzothiopyran-7-yl)ethyl dimethylamine: This compound features a similar benzothiopyran ring but with an ethyl dimethylamine group instead of the dioxaborolane moiety.
2-(3,4-dihydro-2H-1-benzothiopyran-7-yl)ethynyl trimethylsilane: This compound has an ethynyl trimethylsilane group, offering different reactivity and applications.
3-(3,4-dihydro-2H-1-benzothiopyran-7-yl)propan-1-amine: This compound contains a propan-1-amine group, providing distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C15H21BO2S |
|---|---|
Poids moléculaire |
276.2 g/mol |
Nom IUPAC |
2-(3,4-dihydro-2H-thiochromen-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C15H21BO2S/c1-14(2)15(3,4)18-16(17-14)12-8-7-11-6-5-9-19-13(11)10-12/h7-8,10H,5-6,9H2,1-4H3 |
Clé InChI |
SHCYJTBRHZBOIZ-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(CCCS3)C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,2-Dichloro-3-phenylbicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13491128.png)



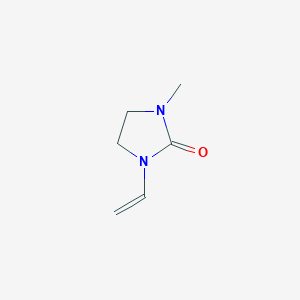
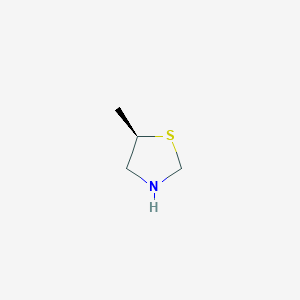
![N-(5-{2-azaspiro[4.4]nonane-2-sulfonyl}-2-methoxyphenyl)benzenesulfonamide](/img/structure/B13491165.png)
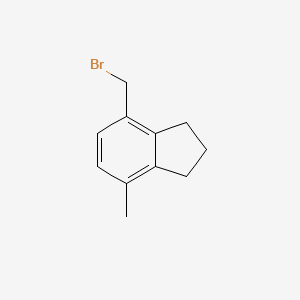
![Methyl 2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propanoate](/img/structure/B13491178.png)
